molecular formula C13H12INO B3051518 4-Benzoyl-1-methylpyridin-1-ium iodide CAS No. 34285-40-0

4-Benzoyl-1-methylpyridin-1-ium iodide

Cat. No.: B3051518
CAS No.: 34285-40-0
M. Wt: 325.14 g/mol
InChI Key: PIDOMMCOZZYDFP-UHFFFAOYSA-M
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Description

4-Benzoyl-1-methylpyridin-1-ium iodide is a quaternary ammonium salt with the molecular formula C13H12INO. This compound is known for its unique structural properties, which make it a valuable reagent in various chemical reactions and applications. It is characterized by the presence of a benzoyl group attached to a methylpyridinium core, with an iodide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1-methylpyridin-1-ium iodide typically involves the quaternization of 4-benzoylpyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or acetone, under reflux conditions. The general reaction scheme is as follows:

4-Benzoylpyridine+Methyl iodide4-Benzoyl-1-methylpyridin-1-ium iodide\text{4-Benzoylpyridine} + \text{Methyl iodide} \rightarrow \text{this compound} 4-Benzoylpyridine+Methyl iodide→4-Benzoyl-1-methylpyridin-1-ium iodide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.

    Oxidation and reduction: The benzoyl group can participate in redox reactions.

    Condensation reactions: The compound can form condensation products with suitable reactants.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include halides, cyanides, and thiolates. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution products: Depending on the nucleophile, various substituted pyridinium salts can be formed.

    Oxidation products: Oxidation of the benzoyl group can yield benzoic acid derivatives.

    Reduction products: Reduction can lead to the formation of benzyl alcohol derivatives.

Scientific Research Applications

4-Benzoyl-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

    Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Benzoyl-1-methylpyridin-1-ium iodide involves its interaction with various molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the pyridinium core can engage in electrostatic interactions with negatively charged biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Carboxy-1-methylpyridin-1-ium iodide
  • 4-Benzyl-1-methylpyridin-1-ium iodide
  • 4-Acetyl-1-methylpyridin-1-ium iodide

Uniqueness

4-Benzoyl-1-methylpyridin-1-ium iodide is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(1-methylpyridin-1-ium-4-yl)-phenylmethanone;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12NO.HI/c1-14-9-7-12(8-10-14)13(15)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDOMMCOZZYDFP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508209
Record name 4-Benzoyl-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34285-40-0
Record name NSC525260
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzoyl-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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